molecular formula C8H8BrF B186356 (2-Bromo-1-fluoroethyl)benzene CAS No. 1786-36-3

(2-Bromo-1-fluoroethyl)benzene

Cat. No.: B186356
CAS No.: 1786-36-3
M. Wt: 203.05 g/mol
InChI Key: UIXWOQZATLBVFH-UHFFFAOYSA-N
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Description

(2-Bromo-1-fluoroethyl)benzene is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, where a bromine atom and a fluorine atom are attached to an ethyl group, which is then bonded to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Bromo-1-fluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination and fluorination of ethylbenzene. The process typically starts with the bromination of ethylbenzene to form (2-bromoethyl)benzene, followed by fluorination to introduce the fluorine atom.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity. The process often requires precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-1-fluoroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form (2-fluoroethyl)benzene or (2-bromoethyl)benzene.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in the formation of simpler ethylbenzene derivatives.

Scientific Research Applications

(2-Bromo-1-fluoroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-1-fluoroethyl)benzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethyl group provides a flexible linker, allowing the compound to adopt different conformations and engage in diverse chemical reactions.

Comparison with Similar Compounds

    (2-Bromoethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.

    (2-Fluoroethyl)benzene: Lacks the bromine atom, affecting its chemical properties and uses.

    (2-Chloro-1-fluoroethyl)benzene:

Uniqueness: (2-Bromo-1-fluoroethyl)benzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The combination of these halogens allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2-bromo-1-fluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXWOQZATLBVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521904
Record name (2-Bromo-1-fluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1786-36-3
Record name (2-Bromo-1-fluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-1-fluoroethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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